4-Methylbenzhydrylamine
Description
Contextualizing 4-Methylbenzhydrylamine within Organic and Medicinal Chemistry
In the realm of organic chemistry, this compound is most recognized in the form of this compound polystyrene (MBHA) resin. scispace.comacs.org This resin serves as an indispensable tool for solid-phase synthesis, a technique that has revolutionized the way chemists build molecules. acs.orgmdpi.com The resin provides a solid matrix to which the initial building block of a target molecule can be anchored. Subsequent chemical reactions are then carried out in a stepwise manner, with the growing molecule remaining attached to the resin. This approach simplifies the purification process, as excess reagents and byproducts can be washed away, leaving the desired product attached to the solid support. Mild and efficient conditions have been developed for the preparation of MBHA resins, which exhibit excellent swelling characteristics and readily acylate with linkers to produce useful derivatives. scispace.comacs.org
The significance of this compound is profoundly amplified in medicinal chemistry, a field dedicated to the design and discovery of new therapeutic agents. gla.ac.uk Many biologically active compounds, particularly peptides, possess a C-terminal amide group, which is crucial for their function. The MBHA resin is specifically designed to facilitate the synthesis of these peptide amides. researchgate.netresearchgate.net Beyond peptides, the core structure of this compound serves as a versatile scaffold or building block for a range of pharmaceuticals. chemimpex.com Its unique chemical architecture allows for modifications that can enhance the biological activity, efficacy, and selectivity of drug candidates. chemimpex.com
Overview of Key Research Domains Utilizing this compound
The application of this compound and its derivatives spans several key research domains, primarily leveraging its utility as a solid support in synthesis. chemimpex.comchemimpex.com
Solid-Phase Peptide Synthesis (SPPS): This is the most prominent area where this compound resin is employed. It serves as the solid support for the synthesis of peptides with a C-terminal amide, a common structural feature in many biologically active peptides. chemimpex.compubcompare.ainih.gov The efficiency of coupling and deprotection steps on this resin is critical for the successful synthesis of complex peptides used in drug development and biochemical studies. chemimpex.compubcompare.ai
Combinatorial Chemistry and High-Throughput Screening: In the quest for new drugs, researchers often need to synthesize and screen large libraries of compounds. The use of this compound resin in combinatorial chemistry allows for the rapid and systematic synthesis of numerous molecules, which can then be tested for their biological activity. chemimpex.com
Pharmaceutical and Peptidomimetic Development: The compound is a key intermediate in the synthesis of various pharmaceutical agents. chemimpex.com Research has focused on creating peptidomimetics, which are molecules that mimic the structure and function of peptides but may have improved properties such as stability and oral bioavailability. For instance, it has been used in the development of peptidomimetics related to Substance P, a neuropeptide involved in pain signaling. diva-portal.org
Bioconjugation: The resin can be utilized to immobilize biomolecules, facilitating the development of targeted drug delivery systems and diagnostic tools. chemimpex.com
Material Science: this compound finds application in the formulation of specialized polymers and coatings, contributing to the development of materials with enhanced properties. chemimpex.com
Analytical Chemistry: In this field, it is used as a reagent in chromatographic techniques, aiding in the separation and identification of complex chemical mixtures, which is vital for quality control in manufacturing. chemimpex.com
| Research Domain | Application of this compound |
| Solid-Phase Peptide Synthesis (SPPS) | Serves as a solid support (MBHA resin) for the synthesis of C-terminal peptide amides. chemimpex.compubcompare.ainih.gov |
| Combinatorial Chemistry | Enables the rapid synthesis of large libraries of compounds for high-throughput screening. chemimpex.com |
| Pharmaceutical Development | Acts as a building block and intermediate in the synthesis of various pharmaceutical agents. chemimpex.com |
| Biochemical Research | Used in the study of enzyme kinetics and protein interactions. chemimpex.com |
| Bioconjugation | Employed to attach biomolecules to surfaces for targeted drug delivery systems. chemimpex.com |
| Material Science | Used in the formulation of specialty polymers and coatings. chemimpex.com |
| Analytical Chemistry | Functions as a reagent in chromatographic techniques for separation and identification. chemimpex.com |
Historical Development and Evolution of its Research Applications
The journey of this compound in research is intrinsically linked to the advancements in solid-phase synthesis. The groundwork was laid in 1963 with R.B. Merrifield's invention of solid-phase peptide synthesis (SPPS), a revolutionary technique that automated and simplified the production of peptides. mdpi.comnih.govijprajournal.com
Initially, research efforts were directed towards the preparation and characterization of various resins that could be used in SPPS. The p-methylbenzhydrylamine-resin emerged as an improved solid support for synthesizing peptide α-carboxamides. researchgate.net Early studies focused on optimizing the synthesis of the MBHA resin itself, often through methods like Friedel-Crafts acylation followed by reductive amination. researchgate.netresearchgate.net
The primary application of MBHA resin was, and remains, the synthesis of peptide amides. researchgate.netresearchgate.net Over time, protocols were refined to enhance the efficiency of peptide synthesis. For example, a two-step low-high protocol was developed using Reagent K for side-chain deprotection and a strong acid like trifluoromethanesulfonic acid for cleaving the completed peptide from the resin. nih.gov
The evolution of its application has seen a move from the synthesis of simple peptides to more complex and modified structures. Researchers have developed core-shell type MBHA resins to improve synthetic performance and have used the resin as a platform for creating diverse peptide derivatives and libraries. researchgate.netmdpi.comnih.gov This has been crucial in fields like the development of stapled peptides, which are stabilized in a helical conformation to better interact with their biological targets. nih.gov The timeline below highlights key milestones in the development and application of this compound and related technologies.
| Year | Development |
| 1963 | R.B. Merrifield invents Solid-Phase Peptide Synthesis (SPPS), laying the foundation for the use of resins like MBHA. mdpi.comnih.govijprajournal.com |
| 1970s | p-Methylbenzhydrylamine resin is developed and shown to be effective for the solid-phase synthesis of peptide amides. researchgate.netresearchgate.net |
| 1990s | Refined protocols, such as the two-step low-high cleavage method, are established to improve the efficiency of peptide amide synthesis on MBHA resin. nih.gov |
| 1998 | A reinvestigation into the preparation and properties of MBHA resins leads to mild and efficient conditions for their synthesis, enhancing their utility. scispace.comacs.org |
| 2000s-Present | Applications expand to include the synthesis of complex peptide derivatives, peptidomimetics, and the development of advanced resin types like core-shell MBHA resins. diva-portal.orgresearchgate.netmdpi.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl)-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPQFNXOFFPHJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970462 | |
| Record name | 1-(4-Methylphenyl)-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55095-21-1 | |
| Record name | 4-Methylbenzhydrylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055095211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methylphenyl)-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of 4-Methylbenzhydrylamine and its Derivatives
The synthesis of this compound and its resin-bound analogues can be achieved through various methodologies, ranging from established conventional routes to innovative new approaches.
Conventional Synthetic Routes to this compound
Historically, the preparation of this compound (MBHA) resins has been a subject of significant investigation. Mild and efficient conditions have been established for its synthesis, often involving a two-step procedure. acs.orgresearchgate.net These methods yield products with excellent swelling characteristics, which are crucial for their application in solid-phase synthesis. acs.orgresearchgate.net An improved method for preparing benzhydrylamine resin has also been reported, further contributing to the conventional synthetic toolkit. acs.org
One common precursor for this compound is 4-methylbenzhydryl chloride, which can be synthesized by chlorinating 4-methylbenzhydrol (B42549) with concentrated hydrochloric acid in a dichloromethane (B109758) solvent. This intermediate is vital for producing various derivatives through nucleophilic substitution reactions.
Novel Approaches for this compound Synthesis
Recent advancements have introduced novel strategies for the synthesis of this compound and its derivatives. One such approach involves a benzotriazole-mediated amidoalkylation for the preparation of MBHA resin. acs.org This method offers an alternative to traditional synthetic routes. Additionally, a new strategy has been proposed for synthesizing labeled peptides using Rink amide this compound resin, demonstrating the ongoing innovation in the application of this compound. lifetein.comresearchgate.net
Preparation of Core-Shell Type this compound Resins
Core-shell type resins represent a significant development in solid-phase synthesis, offering enhanced properties compared to traditional gel-type resins. The preparation of core-shell type this compound (MBHA) resins has been a focus of research to improve the efficiency of solid-phase peptide synthesis. acs.org These resins are designed to have a distinct core and shell structure, which can influence their swelling properties and reactivity. google.com For instance, the preparation of a core-shell type poly(ethylene glycol)-grafted polystyrene resin has been explored to enhance its characteristics for solid-phase peptide synthesis. google.com These specialized resins are valuable in producing complex peptides and other biomolecules. google.comtheses.cz
Synthesis of Modified this compound Polystyrene Resins
The modification of this compound polystyrene (MBHA) resins is a key strategy to enhance their utility in various synthetic applications. Mild and efficient conditions have been developed to prepare these resins, which exhibit excellent swelling properties and can be readily acylated with linkers to yield useful derivatives. acs.orgresearchgate.net These modifications are crucial for applications in solid-phase peptide synthesis, where the properties of the resin can significantly impact the outcome of the synthesis. researchgate.netcore.ac.uk
A notable approach involves grafting a functionalized benzhydrylamine linker onto well-characterized PAM resins to overcome inconsistencies associated with standard p-MBHA resins. nih.gov This strategy has been shown to improve the synthesis of C-terminal peptide amides. nih.gov Furthermore, the development of poly(ethylene glycol) (PEG) derivatives of MBHA resins has been investigated to understand the role of spacer arms and environmental effects in facilitating synthesis. acs.orgresearchgate.net
Functionalization and Derivatization of the this compound Scaffold
The this compound scaffold is a versatile platform for the synthesis of a wide array of derivatives through functionalization and derivatization reactions.
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives is a significant area of research, particularly in the context of creating libraries of compounds for biological screening. Solid-phase synthesis has proven to be a powerful tool for generating multiple derivatives of a fundamental peptide unit using this compound hydrochloride resin. mdpi.com This approach allows for the introduction of various functional groups, leading to a diverse range of molecular structures.
For example, research into substituted urea (B33335) derivatives has utilized this compound in the solid-phase synthesis of compounds designed to interact with melanocortin receptors. nih.gov Similarly, the synthesis of 1,4-benzodiazepine (B1214927) derivatives has been achieved through solid-phase methods, showcasing the broad applicability of this scaffold. acs.org The synthesis of side-chain N,N'-diaminoalkylated derivatives of basic amino acids for solid-phase peptide synthesis further illustrates the versatility of this compound in creating complex and functionally diverse molecules. researchgate.net
The following table provides examples of substituted derivatives and their synthetic context:
| Derivative Type | Synthetic Application | Key Features |
| Substituted Urea Derivatives | Probing melanocortin receptors | Solid-phase synthesis using this compound. nih.gov |
| 1,4-Benzodiazepine Derivatives | General and expedient solid-phase synthesis | Versatile scaffold for drug discovery. acs.org |
| Side-Chain N,N'-Diaminoalkylated Basic Amino Acids | Solid-phase peptide synthesis | Creation of peptides with unusual structural features. researchgate.net |
| Phenyl-piperazine-triazine Derivatives | α-helix mimetics | Assembled on Rink amide MBHA resin. mdpi.com |
| Pyrrolopyrimidine-based α-helix Mimetics | Peptidomimetic synthesis | Utilized Rink amide MBHA resin. mdpi.com |
Introduction of Diverse Functional Groups on the Benzhydrylamine Core
The primary amine of this compound serves as a versatile handle for the introduction of a wide array of functional groups. This is most prominently exploited in solid-phase peptide synthesis (SPPS), where the amine is anchored to a polystyrene resin, creating what is known as this compound (MBHA) resin. acs.orgacs.org This resin is instrumental in the synthesis of peptide amides, where the C-terminal amino acid is coupled to the amine group of the resin. nih.govnih.gov
The introduction of functional groups typically begins with the acylation of the amine. In the context of SPPS, this involves the coupling of an N-protected amino acid to the MBHA resin. nih.gov A variety of coupling reagents can be employed to facilitate this amide bond formation, such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). nih.gov
Beyond single amino acids, more complex functional groups and linkers can be attached to the this compound core. For instance, specialized linkers like 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric acid (BAL linker) can be coupled to the MBHA resin to allow for the assembly of peptide chains that can be cleaved under different conditions. mdpi.com The attachment of such linkers further expands the diversity of functional groups that can be incorporated into the final molecule.
The versatility of the this compound core is also demonstrated in the construction of combinatorial libraries. mdpi.com By systematically reacting the MBHA resin with a series of different building blocks, a large number of distinct compounds can be synthesized on the solid support. For example, a study demonstrated the creation of a library of arylpiperazine derivatives by carrying out a multi-step synthesis on a this compound support. mdpi.com This approach allows for the introduction of multiple points of diversity in the final molecular structure. mdpi.com
The table below summarizes examples of functional groups introduced onto the this compound core, primarily in the context of its resin-bound form.
| Functional Group/Molecule | Method of Introduction | Purpose/Application | Reference |
| N-Fmoc-glycine | HBTU-mediated coupling | Initiation of peptide synthesis | mdpi.com |
| Boc-Leu | HBTU/DIEA coupling | Initiation of peptide synthesis | nih.gov |
| 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric acid (BAL linker) | Acylation | Attachment of a cleavable linker for peptide synthesis | mdpi.com |
| Arylpiperazines with N-acylated amino acids | Multi-step solid-phase synthesis | Generation of a combinatorial library of small molecules | mdpi.com |
| Poly(ethylene glycol) (PEG) | Derivatization of the resin | Improvement of swelling characteristics and reaction kinetics | acs.orgacs.org |
Chemo- and Regioselective Modifications
Chemo- and regioselectivity are critical considerations in the chemical transformation of this compound, particularly when it is part of a larger, more complex molecule or a solid-phase synthesis construct. The reactivity of the amine group is central to these selective modifications.
In solid-phase peptide synthesis utilizing MBHA resin, the primary amine is the intended site of reaction. The chemoselectivity of the acylation reaction is generally high, with the coupling reagents specifically targeting the free amine of the resin or the deprotected N-terminus of the growing peptide chain. The use of protecting groups on the amino acid side chains is a key strategy to ensure that the reaction occurs only at the desired amine. nih.gov For example, the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups are commonly used to temporarily block the alpha-amino group of the amino acids being added to the peptide chain. nih.gov
Regioselectivity is also a crucial factor, especially during the cleavage of the final product from the resin. The bond between the C-terminal amino acid and the benzhydrylamine linker is designed to be stable throughout the synthesis but cleavable under specific, harsh acidic conditions, typically using strong acids like trifluoromethanesulfonic acid (TFSMA) or hydrofluoric acid (HF). nih.gov This allows for the selective cleavage of the final peptide amide from the solid support while keeping acid-labile side-chain protecting groups intact if desired, or cleaving them simultaneously.
A two-step low-high protocol for cleavage highlights the achievable selectivity. A milder reagent can be used first for side-chain deprotection, followed by a stronger acid for the final cleavage from the resin. nih.gov This selective approach helps to minimize side reactions. For instance, the formation of α-aminosuccinimide derivatives from aspartyl-containing peptides can be a side reaction during cleavage, but this can be suppressed by using low-temperature conditions, demonstrating a degree of chemo- and regioselective control. nih.gov
The table below outlines key chemo- and regioselective modifications involving the this compound core.
| Transformation | Reagents/Conditions | Selectivity Achieved | Reference |
| Peptide coupling | HBTU/DIEA, N-protected amino acids | Chemoselective acylation of the primary amine | nih.gov |
| Final cleavage from resin | Trifluoromethanesulfonic acid (TFSMA) | Regioselective cleavage of the peptide-resin linker bond to yield a peptide amide | nih.gov |
| Suppression of side reactions during cleavage | Low-temperature conditions | Chemoselective suppression of α-aminosuccinimide formation | nih.gov |
| N- to O-acyl rearrangement suppression | Controlled cleavage conditions | Minimization of rearrangement of threonine and/or serine residues | nih.gov |
Applications in Solid Phase Synthesis
4-Methylbenzhydrylamine Resin (MBHA Resin) as a Solid Support
MBHA resin is a type of polymer support used extensively in solid-phase synthesis. peptide.comthermofisher.comnih.govappliedpolytech.comnih.govnih.gov It is typically composed of polystyrene cross-linked with divinylbenzene, to which this compound functional groups are attached. cphi-online.com This resin is particularly well-suited for the production of C-terminal peptide amides. peptide.comnih.gov
The key feature of MBHA resin is the benzhydrylamine linker, which provides a point of attachment for the first amino acid or organic molecule. appliedpolytech.com The properties of this linker, specifically its acid lability, dictate the conditions required for the final cleavage of the synthesized molecule from the solid support. appliedpolytech.compeptide.com
Role in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a method where a peptide chain is assembled sequentially while one end is attached to an insoluble solid support. core.ac.uk MBHA resin is a widely utilized solid support in SPPS for the synthesis of peptide amides. peptide.comcphi-online.comchemimpex.com The first amino acid is coupled to the resin through its C-terminus, leaving the N-terminus available for the addition of the next amino acid in the sequence. core.ac.uk
While less common, this compound resin can be used in conjunction with the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy for SPPS. appliedpolytech.comsigmaaldrich.com In this approach, the N-terminus of the growing peptide chain is protected by an Fmoc group, which is base-labile and can be removed under mild basic conditions, typically with piperidine (B6355638). appliedpolytech.com The side chains of the amino acids are protected with acid-labile groups. appliedpolytech.com
A modified version, Rink Amide MBHA resin, is often preferred for Fmoc-SPPS. appliedpolytech.comglycopep.com This resin incorporates a linker that is more acid-labile, allowing for cleavage of the final peptide amide from the support with trifluoroacetic acid (TFA). appliedpolytech.comglycopep.com A treatment with 95% TFA is often used to achieve high yields and purity. appliedpolytech.com Microwave-assisted Fmoc/tBu solid-phase methods have also been employed with Rink amide p-methylbenzhydrylamine (MBHA) resin to synthesize short-chain N-methyl-rich peptides efficiently. nih.gov
A two-step low-high protocol has been described for the synthesis of peptide amides on MBHA resins using Fmoc chemistry. This method utilizes Reagent K for side-chain deprotection and the strong acid trifluoromethanesulfonic acid (TFMSA) for cleaving the peptide from the resin. nih.gov
This compound resin is a cornerstone of the tert-butyloxycarbonyl (Boc) based strategy for SPPS. peptide.comcphi-online.comchempep.com In this method, the N-terminus of the amino acids is protected by the acid-labile Boc group. chempep.com The Boc group is removed at each step of the synthesis using a moderately strong acid, such as trifluoroacetic acid (TFA), while the linkage to the MBHA resin and the side-chain protecting groups remain intact. chempep.comrsc.org
The MBHA resin provides an optimal balance between stability towards the repeated TFA treatments required for Boc group removal and lability towards the strong acid used for the final cleavage. chempep.com The first amino acid is attached to the resin using standard coupling protocols. peptide.comchempep.com The resin is often supplied as a hydrochloride salt to prevent air oxidation of the amine function, and the HCl must be neutralized with a base like diisopropylethylamine (DIPEA) before the first coupling. peptide.combachem.com
Table 1: Comparison of Fmoc and Boc SPPS Strategies with MBHA Resin
| Feature | Fmoc-based SPPS | Boc-based SPPS |
|---|---|---|
| N-α-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Deprotection Condition | Base (e.g., 20% piperidine in DMF) appliedpolytech.com | Acid (e.g., 50% TFA in DCM) chempep.com |
| Resin Compatibility | Often uses modified Rink Amide MBHA resin for milder cleavage. appliedpolytech.comglycopep.com | Standard MBHA resin is widely used. peptide.comchempep.com |
| Final Cleavage | Typically strong acid (e.g., 95% TFA, TFMSA). nih.govappliedpolytech.com | Strong acid (e.g., HF, TFMSA). peptide.comcphi-online.com |
| Side-Chain Protection | Acid-labile groups. appliedpolytech.com | Groups stable to TFA but cleaved by stronger acids. |
The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of any side-chain protecting groups. For peptides synthesized on MBHA resin, this requires the use of strong acids due to the stability of the peptide-resin linkage. peptide.compeptide.com
Commonly used cleavage reagents and protocols include:
Hydrogen Fluoride (HF): This is a traditional and effective reagent for cleaving peptides from MBHA resin. peptide.compeptide.com It is highly toxic and requires specialized apparatus. peptide.com "Low-high" HF procedures involve a two-step process to first remove most side-chain protecting groups under milder conditions before the final cleavage. peptide.com
Trifluoromethanesulfonic Acid (TFMSA): TFMSA is an alternative strong acid to HF for cleavage. peptide.comnih.govpeptide.com Like HF, "low-high" TFMSA procedures can also be employed. peptide.com
Hydrogen Bromide (HBr): A solution of dilute hydrogen bromide in trifluoroacetic acid, often with scavengers like pentamethylbenzene (B147382) and thioanisole, has been used for cleavage and deprotection. nih.govresearchgate.net
Trifluoroacetic Acid (TFA): While standard MBHA resin is relatively stable to TFA, high concentrations (e.g., 95%) are used for cleavage, especially with more acid-labile Rink Amide MBHA resins. appliedpolytech.comglycopep.com Cleavage cocktails containing TFA and various scavengers are common. thermofisher.com
Scavengers are crucial components of cleavage cocktails. They are added to trap reactive cationic species generated during the cleavage process, which could otherwise lead to side reactions and modification of sensitive amino acid residues like tryptophan, methionine, and cysteine. peptide.comthermofisher.com Common scavengers include anisole, p-cresol, thioanisole, and 1,2-ethanedithiol. peptide.comnih.gov
Several challenges can arise during SPPS using MBHA resins. The quality of commercially available MBHA resin can be inconsistent, with residual ketone functionalities sometimes present. nih.gov These impurities can lead to the formation of deletion peptides that are resistant to acylation. nih.gov
Batch-to-batch variations in the performance of standard p-MBHA resin can also occur, leading to difficult coupling reactions and potentially failed syntheses. nih.gov To address this, alternative approaches have been developed, such as grafting a functionalized benzhydrylamine linker onto well-characterized PAM resins, which has shown superior performance. nih.gov
Optimization of the synthesis process is often necessary. This can involve changing the coupling reagents (e.g., from HBTU to HATU), adjusting the coupling solvents, and modifying reaction times. nih.gov For difficult sequences, extending the coupling time for the initial amino acid loading can improve results. nih.gov
Application in Solid-Phase Organic Synthesis (SPOS)
Beyond peptide synthesis, this compound resin has found applications in solid-phase organic synthesis (SPOS). The resin can be used to immobilize carboxylic acids, which can then be subjected to various chemical transformations.
One notable application is the synthesis of peptidyl thioesters. nih.gov In this process, a peptide chain is assembled on the resin, and the amide bond linking it to the resin is converted to a thioamide using Lawesson's reagent. Subsequent S-alkylation and hydrolysis release the peptide from the resin as a C-terminal thioester. nih.gov
Synthesis of Small Molecules on this compound Resin
The application of solid-phase synthesis has evolved beyond peptides to become a powerful tool for constructing libraries of small organic compounds. appliedpolytech.com Many standard solution-phase reactions have been successfully adapted for use with solid supports like this compound resin. appliedpolytech.com This resin serves as a versatile platform for the synthesis of a wide array of small molecules. chemimpex.com
For instance, researchers have utilized MBHA resin functionalized with a 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (BAL) linker for the parallel solid-phase synthesis of arylpiperazine derivatives. mdpi.commdpi.com In one specific multi-step synthesis, the process began by loading the BAL linker onto the MBHA resin, followed by a series of reactions including reductive amination, acylation, and coupling with various carboxylic acids to produce a library of distinct small molecules. mdpi.commdpi.com This methodology demonstrates the resin's capacity to support complex, multi-step reaction sequences for generating non-peptide structures. The solid-phase approach simplifies purification at each stage, as excess reagents and by-products are merely washed away from the resin-bound intermediate. peptide.com
Combinatorial Library Synthesis using this compound as a Scaffold
The stability and reliable reactivity of this compound resin make it an excellent choice for combinatorial chemistry, a method for synthesizing a large number of different but structurally related molecules in a short period. chemimpex.com This technique is instrumental in drug discovery for identifying novel therapeutic agents. nih.gov
In a notable application, MBHA resin was employed in the "tea-bag" methodology to synthesize a vast combinatorial library of over 6 million compounds. nih.gov This library was used to screen for antibacterial agents against ESKAPE pathogens. The synthesis involved placing 100 mg of MBHA resin into mesh "tea-bags," which could then be subjected to various reaction conditions to build a diverse set of molecules. nih.gov From this extensive screening, a positional scanning library (PSL) based on a bis-cyclic guanidine (B92328) scaffold was selected for further evaluation. nih.gov This specific library, containing 45,864 different bis-cyclic guanidines, was systematically synthesized using the MBHA resin as the solid support, ultimately leading to the identification of individual compounds with potent, broad-spectrum antibacterial activity. nih.gov
The use of resin capsules made from materials like polyethylene (B3416737) and peek mesh further enhances the utility of MBHA resin in parallel and combinatorial synthesis. acs.org These capsules contain the resin beads, allowing for the simultaneous synthesis of different compounds in a single reaction vessel while keeping the resin-bound products separate. acs.org
Linker Chemistry and this compound Based Supports
Linkers are bifunctional molecules that connect the synthesized compound to the solid support. The choice of linker is critical as it dictates the conditions under which the final product can be cleaved from the resin. lsu.edu
Rink Amide Linker and this compound Resin
For syntheses employing the 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy, particularly for producing peptide amides, the Rink Amide linker is frequently used in conjunction with MBHA resin. appliedpolytech.comseplite.com Often, the resin is supplied with the Rink Amide linker pre-attached, a product referred to as Rink Amide-MBHA resin. seplite.comscientificlabs.comsigmaaldrich.com This modified resin is an ideal support for the Fmoc solid-phase peptide synthesis (SPPS) of peptide amides. seplite.comsigmaaldrich.com
The Rink Amide linker is designed to be acid-labile. nih.gov After the peptide chain has been assembled on the support, the final product can be cleaved from the resin. This is typically achieved by treating the resin with a solution of 95% trifluoroacetic acid (TFA). seplite.comscientificlabs.comsigmaaldrich.com This single-step cleavage process efficiently yields the desired peptide amides with high purity. appliedpolytech.comseplite.com The Rink Amide MBHA resin is less acid-labile than standard Rink Amide resin due to an electron-withdrawing acetamido spacer that attaches the benzhydrylamine linker to the solid support. appliedpolytech.com
| Resin/Linker Combination | Primary Application | Cleavage Condition | Key Feature |
| Rink Amide-MBHA Resin | Fmoc SPPS of peptide amides appliedpolytech.comseplite.com | 95% TFA seplite.comscientificlabs.com | Ideal for generating C-terminal amides using the Fmoc strategy. seplite.com |
| MBHA Resin (direct attachment) | Boc SPPS of peptide amides lsu.edubachem.com | Strong acids (HF, TFMSA) peptide.com | Standard resin for Boc-chemistry synthesis of peptide carboxamides. lsu.edu |
Development of Novel Linkers for this compound Resins
Research has focused on developing novel linkers and cleavage strategies to overcome certain limitations of traditional resin-linker systems. One issue identified with some commercial batches of MBHA resin is the presence of residual ketone functionalities, which can lead to the formation of undesirable deletion peptides during synthesis. researchgate.netnih.gov To address this, researchers have optimized the preparation of alternative amide-generating linkers, such as benzhydrylamine (BHA) and MBHA linkers, which can be attached to a purer aminomethyl-resin base. researchgate.netnih.gov Another approach involves grafting new, functionalized benzhydrylamine linkers onto well-characterized resins to achieve improved synthesis of complex peptides. researchgate.net
More recently, a novel acidolytic cleavage method has been developed that allows for the synthesis of peptides directly on MBHA resin using the Fmoc/tBu strategy without the need for a TFA-labile linker like Rink Amide. nih.govnih.gov This process involves the in situ generation of anhydrous hydrogen bromide (HBr) and a trialkylsilyl bromide from a reagent cocktail (e.g., TFA/TES/Br₂). nih.govmdpi.com This powerful acidic mixture is capable of cleaving the peptide amide from the MBHA resin, a task that typically requires very strong acids like HF. nih.gov This linker-free method was successfully used to synthesize antimicrobial peptides, yielding the final products with excellent cleavage yields and high crude purity. nih.govmdpi.com
Other specialized linkers have also been developed for use with MBHA resin, such as the alkanesulfonamide "safety-catch" linker. iris-biotech.de This type of linker allows for the synthesis to be performed under one set of conditions, followed by a chemical activation step that then renders the linker cleavable under a different set of conditions, adding a layer of strategic control to the synthesis process.
| Linker/Method | Purpose | Advantage |
| Optimized BHA/MBHA Linkers | Alternative to inconsistent commercial MBHA-resin researchgate.netnih.gov | Avoids side reactions caused by resin impurities. researchgate.netnih.gov |
| Grafted Benzhydrylamine Linkers | Improved synthesis of "difficult" peptides researchgate.net | Superior performance compared to standard MBHA resins. researchgate.net |
| Novel HBr-based Cleavage | Linker-free Fmoc synthesis on MBHA resin nih.govnih.gov | Eliminates the need for a TFA-labile linker like Rink Amide. nih.gov |
| "Safety-Catch" Linker | Orthogonal cleavage strategy iris-biotech.de | Allows for greater synthetic flexibility and control. iris-biotech.de |
Medicinal Chemistry and Drug Discovery Perspectives
4-Methylbenzhydrylamine as a Core Scaffold in Bioactive Molecules
The this compound structure serves as a versatile scaffold in the creation of a wide range of biologically active compounds. A scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The benzhydryl moiety provides a rigid, lipophilic core that can be strategically positioned within a receptor's binding pocket, while the amine group offers a key site for hydrogen bonding and further chemical modification. This combination of features makes the this compound scaffold a foundational component for developing ligands that target a variety of biological systems. Its derivatives have been explored for numerous therapeutic applications, leveraging the scaffold's ability to present substituents in a defined spatial orientation.
Design and Synthesis of this compound-Containing Compounds
The design of molecules containing the this compound scaffold often begins with a known ligand or a hypothesized binding mode within a biological target. Synthetic strategies are then developed to introduce chemical diversity and optimize pharmacological properties. The synthesis of these derivatives typically involves multi-step reaction sequences.
A common approach begins with the appropriate benzaldehyde (B42025) and tyramine (B21549) precursors to form an imine intermediate. This is followed by hydrogenation to yield the secondary amine, which can then be further modified, for instance, by N-methylation using reagents like formaldehyde (B43269) and sodium borohydride (B1222165) to produce the final tertiary amine derivatives mdpi.com. Another versatile method involves the condensation reaction of a primary amine, such as this compound, with various aldehydes or ketones to form Schiff bases, which can then be reduced to the corresponding secondary amines. Further derivatization can be achieved through acylation, alkylation, or sulfonylation of the amine group, allowing for the exploration of a wide chemical space. eurekaselect.comcyberleninka.ru
For instance, the synthesis of carbamate (B1207046) derivatives often involves reacting the core alcohol (a benzhydrol) with carbonyldiimidazole (CDI) followed by the addition of a suitable diamine. mdpi.com These synthetic routes are adaptable and allow for the systematic modification of the scaffold to probe structure-activity relationships.
Scaffold Hopping and its Implications for this compound Derivatives
Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel, patentable molecules that retain the biological activity of a known parent compound but possess a different core structure. nih.gov This technique is particularly valuable for optimizing physicochemical properties, improving metabolic stability, or avoiding intellectual property conflicts. nih.gov For derivatives of this compound, scaffold hopping could involve several transformations:
Heterocycle Replacement (1° Hop): One of the phenyl rings could be replaced with a bioisosteric heterocycle like pyridine (B92270) or thiophene. This modification can alter solubility, polarity, and metabolic stability while potentially maintaining key interactions with the target protein. nih.gov
Ring Opening or Closure (2° Hop): The diphenylmethane (B89790) core could be modified by opening one of the rings or by creating new ring systems that connect the two aromatic moieties. This alters the flexibility and conformational profile of the molecule. nih.gov
Topology-Based Hopping: This involves replacing the entire benzhydryl scaffold with a completely different core that maintains the three-dimensional arrangement of key pharmacophoric features (e.g., the aromatic rings and the amine group).
Such strategies can lead to the discovery of compounds with improved drug-like properties. For example, replacing a phenyl group with a pyridyl ring has been shown to enhance metabolic stability in some drug candidates. Applying these principles to the this compound scaffold could yield novel chemotypes with superior therapeutic potential.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. drugdesign.orgyoutube.com Through systematic modification of a lead compound, chemists can identify the key functional groups (pharmacophores) responsible for target binding and efficacy.
For this compound analogs, a hypothetical SAR study would involve synthesizing and testing a series of related compounds to determine the effect of various structural changes. Key areas for modification would include:
The Unsubstituted Phenyl Ring: Introducing electron-donating or electron-withdrawing groups (e.g., -OCH₃, -Cl, -CF₃) at the ortho, meta, or para positions can probe electronic and steric requirements in the binding pocket.
The Methyl-Substituted Phenyl Ring: The position and nature of the substituent on this ring can be varied. Replacing the methyl group with larger alkyl groups or other functional groups can impact lipophilicity and binding interactions.
The Amine Group: The primary amine can be converted to secondary or tertiary amines, amides, or sulfonamides to alter its hydrogen bonding capacity and basicity. The size of the N-substituents can also be critical for activity. youtube.com
The Methylene Bridge: Introducing rigidity or altering the stereochemistry at the central carbon can significantly influence how the molecule fits into a binding site.
The results of such a study would allow for the development of a pharmacophore model, guiding the design of more potent and selective analogs. The table below illustrates a hypothetical SAR analysis for a series of this compound derivatives targeting a generic enzyme.
| Compound | R1 (Phenyl Ring) | R2 (Tolyl Ring) | R3 (Amine) | Inhibitory Activity (IC₅₀, µM) |
|---|---|---|---|---|
| 1 | -H | 4-CH₃ | -H | 10.5 |
| 2 | 4-Cl | 4-CH₃ | -H | 5.2 |
| 3 | 4-OCH₃ | 4-CH₃ | -H | 15.8 |
| 4 | -H | 4-CF₃ | -H | 8.1 |
| 5 | -H | 4-CH₃ | -CH₃ | 7.3 |
| 6 | -H | 4-CH₃ | -C(O)CH₃ | > 50 (Inactive) |
This table is for illustrative purposes only and does not represent actual experimental data.
Computational Approaches in Medicinal Chemistry of this compound Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid evaluation of virtual compounds and providing deep insights into molecular interactions. nih.govchemrxiv.orgco-ac.com For this compound derivatives, computational methods can guide the design process, prioritize synthetic targets, and explain experimental observations.
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein receptor or enzyme. laurinpublishers.com Using software like AutoDock or GOLD, researchers can screen large virtual libraries of this compound derivatives against a target's three-dimensional structure. ukm.myrdd.edu.iq
The process generates a docking score, which estimates the binding free energy (in kcal/mol), with lower scores generally indicating stronger binding. nih.gov Docking also reveals the specific interactions that stabilize the ligand-protein complex, such as:
Hydrogen Bonds: Formed between donor/acceptor groups on the ligand (like the amine) and residues in the active site.
Hydrophobic Interactions: Involving the aromatic phenyl rings of the scaffold and nonpolar residues of the target.
Pi-Alkyl or Pi-Pi Stacking: Interactions involving the aromatic rings.
The table below shows representative data from a molecular docking study, illustrating how different derivatives might interact with a target protein.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types |
|---|---|---|---|
| Analog A | -9.2 | Asp129, Tyr334, Phe290 | H-Bond, Pi-Pi Stacking |
| Analog B | -8.5 | Tyr334, Trp84, Val130 | Hydrophobic, H-Bond |
| Analog C | -7.1 | Phe290, Leu301 | Hydrophobic |
This table presents illustrative data based on typical molecular docking outputs.
These in silico predictions help rationalize SAR data and guide the design of new analogs with improved binding affinity and specificity. nih.gov
Quantum Chemical Calculations (e.g., DFT, FMO analysis)
Quantum chemical calculations provide detailed information about the electronic structure and properties of molecules, which are crucial for understanding their reactivity and intermolecular interactions. nih.gov Density Functional Theory (DFT) is a popular method used to calculate molecular geometries, vibrational frequencies, and electronic properties. nih.gov
Frontier Molecular Orbital (FMO) analysis is particularly important in drug design. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron.
LUMO: Represents the ability of a molecule to accept an electron.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and less stable. nih.gov
Other calculated parameters include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule, guiding the understanding of how it will interact with its biological target. nih.gov These calculations help in understanding the electronic basis of a drug's activity and can be correlated with experimental findings. mdpi.com
The following table shows typical parameters obtained from a quantum chemical calculation for a hypothetical bioactive compound.
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.2 eV | Electron-donating ability |
| LUMO Energy | -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and kinetic stability |
| Dipole Moment | 2.5 Debye | Molecular polarity |
This table contains representative values from quantum chemical calculations to illustrate the type of data generated.
Predictive Modeling for Biological Activity
In the realm of medicinal chemistry, predictive modeling serves as a powerful computational tool to forecast the biological activity of chemical compounds, thereby streamlining the drug discovery process. These models, which include quantitative structure-activity relationship (QSAR) studies, pharmacophore modeling, and molecular docking, help researchers prioritize the synthesis of compounds with the highest potential for desired therapeutic effects. For derivatives of this compound, these techniques have been instrumental in elucidating the structural requirements for potent activity, particularly as inhibitors of monoamine transporters.
Computational analyses are pivotal in modern drug discovery, enabling the prediction of a compound's biological activity before it is even synthesized. nih.gov This in silico approach significantly reduces the time and resources required for identifying promising drug candidates. Predictive models are developed by analyzing the chemical structures of a series of compounds and correlating them with their known biological activities. nih.gov
A key area of investigation for benzhydrylamine derivatives has been their interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). nih.govnih.gov These transporters are crucial targets for the treatment of various neurological and psychiatric disorders. Predictive models have been developed to understand the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds. nih.govnih.gov
Pharmacophore Modeling for Monoamine Transporter Inhibitors
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for triple uptake inhibitors (TUIs)—compounds that block DAT, SERT, and NET—was developed based on a series of potent pyran derivatives, many of which feature the characteristic benzhydryl group found in this compound. nih.gov
This model revealed several key features crucial for balanced activity against the three monoamine transporters:
A 'folded' conformation: Active compounds commonly adopt a folded structure, which is critical for triple uptake inhibitory activity. nih.gov
Distance between aromatic rings: The spatial relationship between the phenyl rings of the benzhydryl moiety and other aromatic groups on the molecule is a determining factor for balanced potency. nih.gov
Orientation of the secondary nitrogen: The positioning of the nitrogen atom is also vital for effective interaction with the transporters. nih.gov
The significance of the benzhydryl group itself was highlighted by synthesizing an analog with only a single phenyl group; this compound was found to be significantly less active, underscoring the importance of the diarylmethyl scaffold for potent monoamine transporter inhibition. nih.gov
Structure-Activity Relationship (SAR) and Docking Insights
Further SAR studies on constrained analogues, such as 3,6-disubstituted piperidine (B6355638) derivatives containing a benzhydryl group, have provided additional data for predictive models. The introduction of different functional groups and alterations in the length and substitution of side chains have been systematically evaluated to determine their effect on binding affinity and selectivity for DAT, SERT, and NET. nih.gov
The biological activity data from these studies, typically expressed as inhibition constants (Kᵢ), form the basis for building and validating predictive QSAR models. These models mathematically relate the structural properties (descriptors) of the molecules to their biological activities.
Below are interactive data tables summarizing the binding affinities of selected benzhydryl derivatives at the three major monoamine transporters. This data is foundational for constructing predictive models.
Table 1: Binding Affinities (Kᵢ, nM) of Benzhydryl-Piperidine Derivatives This table showcases the inhibition constants (Ki) for a series of compounds at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The data highlights how modifications to the N-alkyl side chain, including the position of a hydroxyl group, influence potency and selectivity.
| Compound | N-Alkyl Side Chain | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 11a | N-propyl | 14.8 | 3210 | 1140 | 217 | 77 |
| 11b | N-propyl with benzylic OH | 8.63 | 1480 | 418 | 172 | 48.4 |
| 11c | N-propyl with alternate OH | 23.4 | 1960 | 985 | 83.8 | 42.1 |
| 12a | N-butyl | 10.9 | 2470 | 890 | 227 | 81.7 |
| 12b | N-butyl with benzylic OH | 15.6 | 1890 | 670 | 121 | 42.9 |
Data sourced from a study on the structural optimization of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine derivatives. nih.gov
Table 2: Binding Affinities (Kᵢ, nM) of Tetrahydrofuran-based Analogs This table presents inhibition constants for tetrahydrofuran (B95107) derivatives, further exploring the structural requirements for triple uptake inhibition. The data illustrates the impact of stereochemistry and minor structural changes on transporter affinity.
| Compound | Stereochemistry | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| 41 | (2S,3S,5S) | 128 | 15.1 | 14.5 |
| 42 | (2R,3R,5R) | 13.9 | 10.2 | 1.8 |
| 27 | Single Phenyl Analog | 920 | 2490 | 240 |
Data sourced from a study developing a pharmacophore model for flexible and biomimetic analogs of triple uptake inhibitors. nih.gov
By integrating data from such studies, computational chemists can build increasingly accurate predictive models. These models not only help in forecasting the activity of new, unsynthesized compounds but also provide deeper insights into the molecular interactions between the ligands and their biological targets, guiding the rational design of novel therapeutic agents based on the this compound scaffold.
Advanced Applications in Organic Synthesis
Role in Total Synthesis of Complex Natural Products
While direct, widespread application of 4-methylbenzhydrylamine as a chiral auxiliary in the total synthesis of complex natural products is not extensively documented in readily available literature, its resin-bound form, known as this compound (MBHA) resin, has been instrumental in the solid-phase synthesis of peptide natural products. The core principle of using a chiral auxiliary is to temporarily introduce a chiral element to a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.
In the context of complex, non-peptidic natural products, chiral amines with structural similarities to this compound serve as effective chiral auxiliaries. These auxiliaries are typically employed to control the stereochemistry of key bond-forming reactions, such as alkylations, aldol (B89426) reactions, and cycloadditions. For instance, chiral amines can form chiral iminium ions or enamines, which then react with high diastereoselectivity.
Although specific examples detailing the use of free this compound in the total synthesis of non-peptide natural products are scarce, the principles of asymmetric synthesis it embodies are fundamental to the field. The steric bulk of the benzhydryl group is a key feature that can influence the facial selectivity of reactions.
Table 1: Representative Chiral Auxiliaries in Natural Product Synthesis
| Chiral Auxiliary | Type of Reaction Controlled | Example of Natural Product Class |
| Evans' Oxazolidinones | Aldol Reactions, Alkylations | Polyketides, Macrolides |
| SAMP/RAMP Hydrazines | Asymmetric Alkylation | Various Alkaloids and Terpenes |
| Chiral Sulfinamides | Addition to Imines | Chiral Amines in Alkaloids |
This table illustrates the types of chiral auxiliaries commonly used in natural product synthesis and the reactions they control, providing a conceptual framework for how a chiral amine like this compound could theoretically be applied.
Development of Novel Reaction Methodologies Involving this compound
The development of novel reaction methodologies often focuses on the use of chiral catalysts or reagents to achieve high enantioselectivity. Chiral amines and their derivatives are a cornerstone of organocatalysis, a field that has revolutionized asymmetric synthesis. While this compound itself is not chiral, its derivatives, where chirality is introduced elsewhere in the molecule or used in conjunction with a chiral catalyst, can be effective.
Research in this area explores the use of primary amines in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. The amine can act as a nucleophile, activating substrates through the formation of reactive imine or enamine intermediates.
For example, novel catalytic systems might involve the in-situ formation of a chiral complex between a metal catalyst and a ligand derived from this compound. Such a system could then be applied to a range of transformations, including C-C and C-N bond-forming reactions. The development of such methodologies is an active area of research aimed at providing more efficient and selective routes to valuable chiral building blocks.
Table 2: Potential Applications of this compound in Novel Methodologies
| Reaction Type | Potential Role of this compound | Desired Outcome |
| Asymmetric Michael Addition | Formation of a chiral enamine intermediate | Enantioselective C-C bond formation |
| Catalytic Asymmetric Strecker Reaction | Formation of a chiral imine | Synthesis of enantioenriched α-amino acids |
| Multicomponent Reactions (e.g., Ugi) | As the amine component | Rapid construction of complex, diverse molecules |
This table outlines hypothetical applications of this compound in the development of new synthetic methods, based on the known reactivity of primary amines.
Mechanistic Insights into Reactions involving this compound
Understanding the mechanism of a chemical reaction is crucial for its optimization and broader application. For reactions involving this compound or its derivatives, mechanistic studies would focus on elucidating the structure of key intermediates and transition states that govern the stereochemical outcome.
In asymmetric catalysis employing chiral amines, the generally accepted mechanism involves the formation of a transient chiral enamine or iminium ion. The stereoselectivity arises from the facial bias imposed by the chiral environment of the catalyst, which directs the approach of the electrophile or nucleophile.
Computational studies, such as Density Functional Theory (DFT), are powerful tools for gaining mechanistic insights. These studies can model the energies of different reaction pathways and transition states, helping to explain the observed stereoselectivity. For instance, DFT calculations could be used to model the transition state of a reaction catalyzed by a chiral derivative of this compound, revealing the non-covalent interactions that stabilize the favored diastereomeric transition state.
Experimental mechanistic studies, such as kinetic analyses and the study of non-linear effects, can also provide valuable information about the nature of the catalytic cycle and the active catalyst species. While specific mechanistic studies focused solely on this compound in the context of novel reaction development are not prominently reported, the principles are well-established within the broader field of asymmetric organocatalysis.
Table 3: Methods for Gaining Mechanistic Insight
| Method | Information Gained |
| Computational Modeling (DFT) | Energies of intermediates and transition states; geometric details of transition states; understanding the origin of stereoselectivity. |
| Kinetic Studies | Reaction order; rate-determining step; catalyst resting state. |
| Spectroscopic Analysis (NMR, IR) | Characterization of intermediates. |
| Non-Linear Effects Studies | Information on the aggregation state of the catalyst and the presence of catalyst activation or deactivation pathways. |
This table summarizes common experimental and theoretical methods used to investigate the mechanisms of chemical reactions, which are applicable to transformations involving this compound.
Future Directions and Emerging Research Avenues
Innovations in 4-Methylbenzhydrylamine Resin Design and Synthesis
The performance of solid-phase peptide synthesis (SPPS) is critically dependent on the quality of the resin support. For decades, MBHA resin, a polystyrene-based support, has been a staple for producing C-terminal peptide amides. However, challenges such as inconsistent quality of commercial resins and the presence of ketone impurities, which can lead to truncated peptide sequences, have driven innovation in resin synthesis and design. nih.gov
A significant area of development is the creation of novel resin architectures to enhance reaction kinetics and purity of the final peptide product. One such innovation is the design of core-shell type MBHA resins . Researchers have successfully prepared these resins through methods like benzotriazole-catalyzed amidoalkylation and partial hydrolysis. researchgate.net In this design, the functional groups are concentrated in the outer shell of the resin bead, which can improve accessibility for reagents and lead to more efficient synthesis. researchgate.net Two-photon microscopy has been used to confirm the core-shell structure of these advanced resins. researchgate.net
Furthermore, research continues into optimizing the synthesis of the resin itself and developing alternative linkers to circumvent the issues associated with traditional MBHA resins. nih.gov For instance, optimized methods for preparing amide-generating linkers using techniques like sonication-assisted reductive amination have been explored as alternatives to standard MBHA resin for peptide amide synthesis. nih.gov Additionally, resins inspired by the MBHA structure, such as the p-methylbenzhydryl bromo (MBH Br) resin, have been developed to broaden the scope of solid-phase synthesis to include, for example, C-terminal acid peptides under milder cleavage conditions than those required for MBHA. iris-biotech.de
| Innovation | Description | Key Advantage(s) | Reference Method |
|---|---|---|---|
| Core-Shell Resin | MBHA functional groups are concentrated on the outer layer of the polymer bead. | Improved reaction kinetics and synthetic performance. | Benzotriazole-catalyzed amidoalkylation. researchgate.net |
| Optimized Linker Synthesis | Improved methods for creating benzhydrylamine (BHA) and MBHA linkers to ensure high purity. | Avoids undesirable side reactions from ketone/aldehyde impurities in commercial resins. nih.gov | Sonication in reductive amination. nih.gov |
| MBHA-Inspired Resins | Development of new resins like p-methylbenzhydryl bromo (MBH Br) resin. | Enables synthesis of C-terminal acid peptides with milder cleavage conditions. iris-biotech.de | Based on the MBHA chemical strategy. iris-biotech.de |
Expansion of Asymmetric Applications
The development of methods for asymmetric synthesis, which allows for the selective production of a specific stereoisomer of a chiral molecule, is crucial in modern chemistry, particularly for pharmaceuticals. wikipedia.orgsigmaaldrich.com A key strategy in this field is the use of a chiral auxiliary —a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net
While this compound itself is achiral, emerging research into structurally similar compounds highlights a promising future direction. A fascinating study has shown that a minimal structural modification—moving the methyl group from the para (4) to the ortho (2) position—transforms the achiral benzhydrylamine into the chiral 2-methylbenzhydrylamine . nih.gov This slightly modified amine has been successfully employed as a chiral auxiliary in the Strecker synthesis of α-amino acids. nih.gov Remarkably, it can afford α-aminonitriles with diastereomeric excess of up to >99.5%. nih.gov This work demonstrates that even subtle chirality in the benzhydrylamine framework can be powerfully amplified to achieve high stereoselectivity. nih.gov
This opens a significant research avenue: the design and synthesis of novel chiral derivatives of this compound for use as auxiliaries or catalysts in a broader range of asymmetric transformations. The benzhydryl amine scaffold is a valuable class of chiral compound, and developing new asymmetric methods for its synthesis and application remains an important goal in drug discovery. acs.orgnih.gov Future work could explore the introduction of various chiral groups onto the this compound backbone to create a new class of auxiliaries for reactions such as asymmetric alkylations, aldol (B89426) reactions, and cycloadditions.
| Compound | Application | Key Finding | Significance |
|---|---|---|---|
| 2-Methylbenzhydrylamine | Chiral auxiliary in Strecker synthesis. | Achieved >99.5% diastereomeric excess in the synthesis of α-aminonitriles. nih.gov | Demonstrates that minor modifications to the benzhydrylamine structure can create highly effective chiral auxiliaries. |
| Chiral Benzhydryl Amines (General) | Scaffolds for medicinal chemistry. | Enantioselective synthesis methods are scarce but highly sought after due to the importance of single enantiomers in drug activity. acs.orgnih.gov | Highlights the need for new asymmetric syntheses and applications for this class of compounds. |
Integration with Flow Chemistry and Automated Synthesis
The demand for rapid synthesis and screening of peptide libraries has driven the development of automated and high-throughput technologies. biotage.combiotage.co.jpnih.gov MBHA resin, as a workhorse of solid-phase synthesis, is being integrated into these modern platforms. Automated peptide synthesizers , which mechanize the repetitive steps of coupling and deprotection, routinely use polystyrene-based resins like MBHA. cem.comnih.gov
A more recent and transformative advance is the application of continuous-flow chemistry to solid-phase peptide synthesis. nih.govrsc.orgnih.govnorthwestern.edu In flow systems, reagents are continuously passed through a column packed with the resin, offering superior control over reaction parameters like temperature and time, and often reducing the required excess of expensive reagents. rsc.orgnih.gov Research in this area is focused on optimizing conditions for various resins, including conventional polystyrene supports like MBHA. nih.govnorthwestern.edu The development of specialized flow reactors, including those that can accommodate the swelling and shrinking of the resin bed, is making this technology more robust and efficient. vapourtec.com
The integration of MBHA resin with these technologies represents a significant future direction, enabling:
High-Throughput Screening: Automated systems can synthesize dozens of peptides in parallel on MBHA resin, accelerating the discovery of new drug candidates. cem.comchemimpex.com
Process Optimization: Continuous-flow setups allow for rapid optimization of reaction conditions, leading to higher purity peptides and more sustainable processes with reduced solvent and reagent consumption. biotage.comnih.gov
Synthesis of Complex Peptides: The enhanced efficiency of flow chemistry can facilitate the synthesis of difficult or aggregation-prone sequences on MBHA resin. vapourtec.com
Novel Biological and Material Science Applications
While its use in SPPS is well-established, the core chemical structure of this compound is emerging as a versatile scaffold for applications beyond peptides.
In medicinal chemistry , the benzhydryl amine moiety is a recognized pharmacophore found in various biologically active compounds. Researchers are exploring derivatives of this compound as building blocks for novel therapeutics. chemimpex.com Its structure allows for modifications that can be tailored to interact with specific biological targets, playing a role in the development of new drugs, including potential antihistamines. chemimpex.com Furthermore, the amine functionality makes it suitable for bioconjugation , where it can be used to link biomolecules to create diagnostic tools or targeted therapeutic agents. chemimpex.comchemimpex.com In one specific application, polymer-bound hydrochloride resins, including MBHA, have been used in studies related to the treatment of hyperphosphataemia in patients with end-stage renal failure. thermofisher.com
In material science , the functional properties of this compound resin lend themselves to the production of advanced materials and catalysts. chemimpex.com The polymer backbone can be functionalized to create materials with specific properties. Future research may focus on developing novel polymers derived from this compound monomers for applications requiring specific thermal or mechanical characteristics. The amine groups on the resin can also serve as anchoring points for metal catalysts, creating heterogeneous catalysts that are easily recoverable and reusable, a key principle of green chemistry.
Q & A
Q. What are the standard protocols for synthesizing peptides using 4-methylbenzhydrylamine (MBHA) resin in solid-phase synthesis?
MBHA resin is widely used in solid-phase peptide synthesis (SPPS) via t-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. For Boc protocols, MBHA resin (0.74 mmol/g loading) is employed with iterative deprotection using trifluoroacetic acid (TFA) and neutralization with diisopropylethylamine (DIPEA) . Fmoc-based synthesis involves coupling activated amino acids (e.g., HBTU/HOBt) and deprotection with piperidine. Post-synthesis, peptides are cleaved using TFA-based cocktails (e.g., TFA/thioanisole/TIS/water) . Ensure resin pre-swelling in dichloromethane (DCM) for optimal reactivity .
Q. How should researchers select and store MBHA resin to ensure optimal peptide synthesis outcomes?
MBHA resin should be stored at 2–8°C to prevent degradation. Resin loading capacity (e.g., 0.6–0.8 mmol/g) must align with target peptide length and scale. For long peptides (>30 residues), lower loading resins reduce steric hindrance . Pre-synthesis, wash the resin with DCM and DMF to remove impurities .
Q. What analytical techniques are critical for validating peptide purity and structure post-MBHA resin synthesis?
Reverse-phase HPLC (RP-HPLC) and MALDI-TOF mass spectrometry are essential. RP-HPLC with C18 columns (acetonitrile/water gradients) identifies impurities, while MALDI-TOF confirms molecular weight . For peptides with post-translational modifications (e.g., acetylation), Edman degradation or NMR may be required .
Advanced Research Questions
Q. How can MBHA resin be optimized for synthesizing challenging peptides (e.g., hydrophobic or aggregation-prone sequences)?
Incorporate pseudo-proline dipeptides or backbone amide-protecting groups (e.g., Hmb) to reduce aggregation . Use elevated temperatures (40–50°C) during coupling steps to enhance solubility . For hydrophobic sequences, replace DMF with DCM/NMP mixtures to improve resin swelling .
Q. What strategies can mitigate premature cleavage or side reactions during peptide synthesis using MBHA resin?
Premature cleavage is often caused by acidic conditions. For Boc chemistry, minimize TFA exposure during deprotection steps. For Fmoc protocols, avoid acidic additives in coupling reagents. Pyrophosphate formation, observed with phosphorylated tyrosine residues, requires using TFA cleavage cocktails with scavengers (e.g., thioanisole) to suppress side reactions .
Q. How can MBHA resin be integrated with radiolabeling techniques for developing diagnostic probes?
Post-synthesis, conjugate chelators (e.g., DOTA) to MBHA-synthesized peptides via spacer molecules (e.g., aminohexanoic acid). Radiolabeling with isotopes (e.g., ⁶⁸Ga, ¹¹¹In) requires purification via semipreparative HPLC and characterization using radio-TLC . Ensure peptide N-terminal acetylation to enhance in vivo stability .
Q. What are the implications of contradictory data in MBHA-based peptide synthesis literature, and how should researchers address them?
Discrepancies in cleavage efficiency or side-chain protection may arise from resin batch variability or scavenger ratios. For example, TFA/thioanisole ratios (95:2 vs. 90:5) impact deprotection efficacy . Validate protocols with control peptides and cross-reference multiple studies .
Methodological Considerations
- Resin Handling : Always degas MBHA resin with inert gases (N₂/Ar) to prevent oxidation .
- Scale-Up : For large-scale synthesis, use continuous flow reactors to improve coupling efficiency and reduce waste .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal (e.g., TFA, brominated byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
